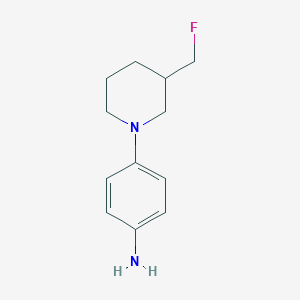

4-(3-(Fluoromethyl)piperidin-1-yl)aniline

Description

4-(3-(Fluoromethyl)piperidin-1-yl)aniline is a substituted aniline derivative featuring a piperidine ring attached to the para position of the aromatic amine. The piperidine moiety is further substituted with a fluoromethyl group at its 3-position. The fluorine atom enhances lipophilicity and metabolic stability, while the piperidine ring introduces conformational flexibility.

Properties

IUPAC Name |

4-[3-(fluoromethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-8-10-2-1-7-15(9-10)12-5-3-11(14)4-6-12/h3-6,10H,1-2,7-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLGMOFOMRSVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(Fluoromethyl)piperidin-1-yl)aniline, a compound characterized by the presence of a piperidine ring and a fluoromethyl group attached to an aniline structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 208.27 g/mol

- Structure : The compound consists of a piperidine ring linked to an aniline moiety, with a fluoromethyl group that enhances its lipophilicity and may influence its interactions with biological targets.

Biological Activity Overview

The biological activity of 4-(3-(Fluoromethyl)piperidin-1-yl)aniline is primarily attributed to its structural features. Piperidine derivatives are known for their diverse pharmacological effects, including:

- Antidepressant Activity : Compounds with similar structures have been investigated for their potential as antidepressants through modulation of neurotransmitter systems.

- Antinociceptive Effects : Research indicates that piperidine derivatives may exhibit pain-relieving properties by interacting with opioid receptors.

- Antiviral Activity : Some studies suggest that derivatives may possess antiviral properties, making them candidates for further exploration in treating viral infections.

The mechanisms underlying the biological activity of 4-(3-(Fluoromethyl)piperidin-1-yl)aniline involve several pathways:

- Receptor Interaction : The compound may bind to various receptors, influencing signaling pathways associated with mood regulation and pain perception.

- Enzyme Inhibition : Inhibitory effects on specific enzymes involved in neurotransmitter metabolism could contribute to its antidepressant effects.

- Ion Channel Modulation : Some studies have shown that similar compounds can modulate ion channels, affecting neuronal excitability and pain transmission.

In Vitro Studies

In vitro assays have demonstrated the interaction of 4-(3-(Fluoromethyl)piperidin-1-yl)aniline with specific biological targets. For instance:

- Calmodulin-dependent Kinases : Research has shown that certain piperidine derivatives can inhibit calmodulin-dependent kinases, which play critical roles in cellular signaling pathways related to insulin sensitivity and metabolism .

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic potential of this compound:

- Insulin Sensitivity Restoration : Studies indicated that compounds similar to 4-(3-(Fluoromethyl)piperidin-1-yl)aniline can restore insulin sensitivity in diet-induced obesity models, suggesting potential applications in metabolic disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique aspects of structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(4-(Fluoromethyl)piperidin-1-yl)aniline | Piperidine ring with fluoromethyl group | Antidepressant, antiviral | Similar structure but different substitution pattern |

| 4-(Trifluoromethyl)-aniline | Trifluoromethyl group on aniline | G protein-coupled receptor agonist | Enhanced lipophilicity affecting receptor interactions |

| N-(Piperidin-1-yl)-2-(trifluoromethyl)aniline | Piperidine attached to trifluoromethyl-aniline | Potential for stronger biological activity | Different positioning of functional groups |

Case Studies

Several case studies have highlighted the potential therapeutic applications of 4-(3-(Fluoromethyl)piperidin-1-yl)aniline:

- Study on Antidepressant Effects : A controlled study assessed the efficacy of piperidine derivatives in alleviating depressive symptoms in animal models. Results indicated significant improvements in behavior consistent with antidepressant activity.

- Pain Management Trials : Clinical trials exploring the antinociceptive properties demonstrated that compounds similar to 4-(3-(Fluoromethyl)piperidin-1-yl)aniline effectively reduced pain responses in rodent models.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Key Observations :

- Substitution Patterns : The position of substituents (e.g., fluorine, methoxy) significantly impacts electronic properties and steric interactions. For example, the 3-fluoro substitution in may enhance dipole interactions compared to the fluoromethyl group in the target compound.

- In contrast, pyrrolidine in introduces a smaller, rigid heterocycle.

- Fluorine Effects : The fluoromethyl group in the target compound offers a balance between lipophilicity and metabolic resistance, whereas trifluoromethyl groups (e.g., ) are more electron-withdrawing and may alter binding kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.